![molecular formula C47H56N10O11 B2452121 N-[2-[2-[2-[2-[4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazin-1-yl]ethoxy]ethoxy]ethoxy]ethyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide CAS No. 2361493-16-3](/img/structure/B2452121.png)
N-[2-[2-[2-[2-[4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazin-1-yl]ethoxy]ethoxy]ethoxy]ethyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-[2-[2-[2-[4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazin-1-yl]ethoxy]ethoxy]ethoxy]ethyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide is a useful research compound. Its molecular formula is C47H56N10O11 and its molecular weight is 937.024. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Effects on Memory and Learning
A study by Li Ming-zhu (2008) synthesized a similar compound, 4-substitued piperazin-1-yl 2-[1-(pyridine-2-yl)ethoxy] acetamide, and evaluated its effects on memory in mice. The study found significant effects on memory enhancement, suggesting potential applications in cognitive disorders or memory impairment treatments (Li Ming-zhu, 2008).
Potential in Antimicrobial Activity
Research by N. Patel et al. (2011) synthesized new pyridine derivatives, closely related to the compound , and evaluated their antimicrobial activity. These compounds showed variable and modest activity against bacterial and fungal strains, indicating potential application in antimicrobial therapies (Patel, Agravat, & Shaikh, 2011).
Inhibition of Enzymes for Cancer Therapy
A. Gangjee et al. (2003) designed and synthesized novel analogues, including compounds structurally related to the queried compound, as potent dual inhibitors of enzymes thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are targets in cancer therapy, indicating potential application in antitumor treatments (Gangjee, Yu, Kisliuk, Haile, Sobrero, & McGuire, 2003).
Applications in Dual-Action Hypoglycemic Agents
Huihui Song et al. (2011) synthesized a series of N-(pyrimidin-4-yl)thiazol-2-amine derivatives, which include structural elements similar to the compound . These derivatives were found to be potent dual-action hypoglycemic agents, activating both glucokinase (GK) and PPARγ. This suggests potential use in diabetes treatment (Song, Tian, Lei, Shen, Liu, Zhang, Song, Jin, & Feng, 2011).
Mecanismo De Acción
Target of Action
BSJ-03-123, also known as s8815, GTPL10532, or by its chemical name, is a potent and novel small-molecule degrader . It is a PROTAC (Proteolysis Targeting Chimera) connected by ligands for Cereblon and CDK . The primary targets of BSJ-03-123 are CDK4/6 . CDK4/6 are cyclin-dependent kinases that play a crucial role in regulating the cell cycle process .
Mode of Action
BSJ-03-123 interacts with its targets, CDK4/6, through a mechanism of protein degradation by recruiting Cereblon . This interaction results in the degradation of CDK6 . The compound has been shown to have a pronounced anti-proliferative effect in CDK6-dependent AML cell lines by inducing a G1 cell-cycle arrest .
Biochemical Pathways
The CDK4/6 complex acts as a checkpoint during the cell cycle transition from cell growth (G1) to DNA synthesis (S) phase . Its deregulation or overexpression induces abnormal cell proliferation and cancer development . Therefore, targeting CDK4/6, as BSJ-03-123 does, has been proposed as a paradigm shift in the anticancer approach .
Pharmacokinetics
It is known that the compound causes dose-dependent degradation of cdk6 with maximum degradation at 05uM in Jurkat cells
Result of Action
The result of BSJ-03-123’s action is a pronounced anti-proliferative effect in CDK6-dependent AML cell lines . This is achieved by inducing a G1 cell-cycle arrest without a measurable increase in apoptosis . This selective degradation of CDK6 leads to the suppression of the pRb proliferation in CDK6 dependent AML cell lines .
Action Environment
It is known that at higher concentrations (1 um), bsj-03-123 seems to inhibit the activity of off-target kinases to a lesser extent . Therefore, the concentration of the compound can influence its selectivity and efficacy .
Análisis Bioquímico
Biochemical Properties
BSJ-03-123 is a palbociclib-based selective CDK6 degrader . It interacts with the cyclin-dependent kinase 6 (CDK6) and the E3 ligase CRL4 CRBN . The compound forms a ternary complex with CDK6 and CRBN, leading to the degradation of CDK6 . This interaction is highly selective, recognizing the structural difference between CDK4 and CDK6 .
Cellular Effects
In vitro, BSJ-03-123 induces CRBN-dependent and homolog-selective degradation of CDK6 . It significantly inhibits the proliferation of acute myeloid leukemia (AML) cells by inducing a G1 cell-cycle arrest without a measurable increase in apoptosis . The inhibition may be due to the disruption of additional, kinase activity-independent molecular mechanisms, or due to pharmacologic advantages of degraders, such as catalytic target turnover .
Molecular Mechanism
The molecular mechanism of action of BSJ-03-123 involves the formation of a ternary complex with CDK6 and CRBN, leading to the degradation of CDK6 . This process is dose-dependent and highly selective for CDK6 . The compound also reduces levels of phosphorylation at the S780 site of CDK4/6 .
Temporal Effects in Laboratory Settings
The temporal effects of BSJ-03-123 in laboratory settings have been studied, with the compound showing a dose-dependent degradation of CDK6 . The compound also shows a significant inhibition of AML cell proliferation over time .
Propiedades
IUPAC Name |
N-[2-[2-[2-[2-[4-[6-[(6-acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazin-1-yl]ethoxy]ethoxy]ethoxy]ethyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H56N10O11/c1-29-34-27-50-47(53-42(34)56(31-6-3-4-7-31)45(63)40(29)30(2)58)51-37-12-10-32(26-49-37)55-17-15-54(16-18-55)19-21-66-23-25-67-24-22-65-20-14-48-39(60)28-68-36-9-5-8-33-41(36)46(64)57(44(33)62)35-11-13-38(59)52-43(35)61/h5,8-10,12,26-27,31,35H,3-4,6-7,11,13-25,28H2,1-2H3,(H,48,60)(H,52,59,61)(H,49,50,51,53) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUHCYAOYQIFNRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCN(CC4)CCOCCOCCOCCNC(=O)COC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)C8CCCC8)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H56N10O11 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
937.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

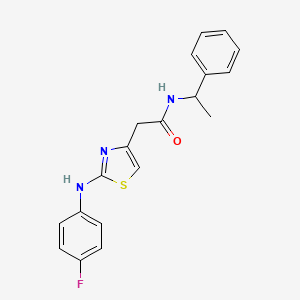
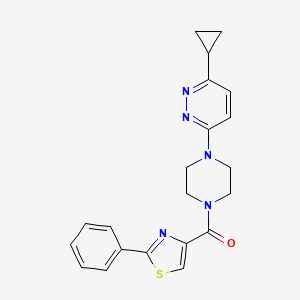
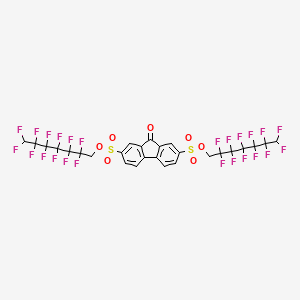
![1-[1-(2-Bromoprop-2-enyl)benzimidazol-2-yl]ethanol](/img/structure/B2452043.png)
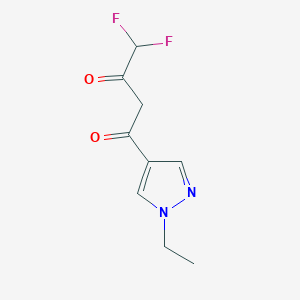
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-((4-fluorophenyl)sulfonyl)acetamide](/img/structure/B2452045.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propionamide](/img/structure/B2452048.png)
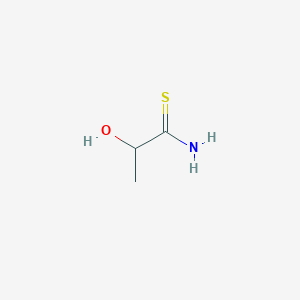
![2-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-4-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2452052.png)

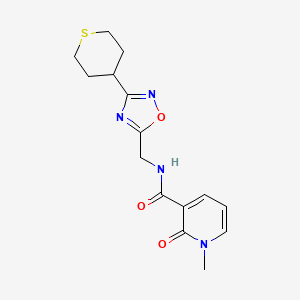
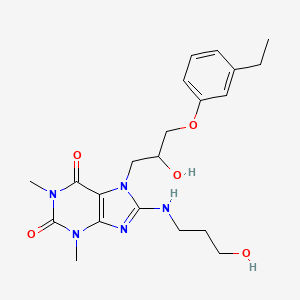
![tert-butyl 3-bromo-5-phenyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B2452058.png)
![N-(2,5-difluorophenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2452061.png)